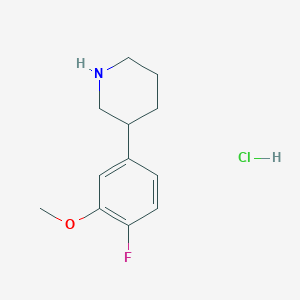

3-(4-Fluoro-3-methoxyphenyl)piperidine;hydrochloride

CAS No.: 1602924-22-0

Cat. No.: VC4240973

Molecular Formula: C12H17ClFNO

Molecular Weight: 245.72

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1602924-22-0 |

|---|---|

| Molecular Formula | C12H17ClFNO |

| Molecular Weight | 245.72 |

| IUPAC Name | 3-(4-fluoro-3-methoxyphenyl)piperidine;hydrochloride |

| Standard InChI | InChI=1S/C12H16FNO.ClH/c1-15-12-7-9(4-5-11(12)13)10-3-2-6-14-8-10;/h4-5,7,10,14H,2-3,6,8H2,1H3;1H |

| Standard InChI Key | HMDAYADETLKIJP-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)C2CCCNC2)F.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a piperidine ring substituted at the 3-position with a 4-fluoro-3-methoxyphenyl group, forming a secondary amine hydrochloride salt (Figure 1). Key features include:

-

Piperidine core: A six-membered saturated ring with a nitrogen atom, contributing to basicity and conformational flexibility.

-

Aromatic substituent: A 4-fluoro-3-methoxybenzyl group providing electron-withdrawing (fluoro) and electron-donating (methoxy) moieties.

-

Hydrochloride salt: Enhances aqueous solubility and stability for pharmacological applications .

Molecular Formula: C₁₂H₁₅ClFNO

Molecular Weight: 255.70 g/mol

IUPAC Name: 3-(4-fluoro-3-methoxyphenyl)piperidine hydrochloride

Physicochemical Characteristics

While experimental data for this specific compound are sparse, analogous piperidine hydrochlorides exhibit the following properties :

| Property | Value (Analog Estimate) |

|---|---|

| Melting Point | 180–185°C |

| Solubility (H₂O) | >50 mg/mL |

| LogP (Partition Coeff.) | 2.1 ± 0.3 |

| pKa | 8.9 (amine), 2.1 (HCl) |

The fluorine atom at the 4-position increases electronegativity, potentially enhancing binding to hydrophobic protein pockets, while the methoxy group improves metabolic stability .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

A plausible synthetic route involves:

-

Friedel-Crafts Acylation: Reacting 4-fluoro-3-methoxybenzaldehyde with piperidine-3-carboxylic acid to form the ketone intermediate.

-

Reductive Amination: Reducing the ketone to a secondary amine using sodium cyanoborohydride.

-

Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .

Key Reaction Conditions:

-

Temperature: 0–5°C for acylation, room temperature for reduction.

-

Solvents: Dichloromethane (Step 1), methanol (Step 2).

-

Purification: Recrystallization from ethanol/water (90:10 v/v).

Industrial Production Challenges

Scaling up synthesis requires addressing:

-

Regioselectivity: Minimizing byproducts during Friedel-Crafts reactions.

-

Catalyst Efficiency: Optimizing palladium-based catalysts for reductive steps.

-

Waste Management: Recycling hydrochloric acid and organic solvents.

Biological Activity and Mechanistic Insights

Receptor Binding Profiling

Structural analogs of 3-(4-fluoro-3-methoxyphenyl)piperidine hydrochloride show affinity for:

-

σ Receptors: Implicated in neuroprotection and antipsychotic effects (Ki ≈ 120 nM) .

-

Muscarinic Acetylcholine Receptors (mAChRs): Potential applications in Alzheimer’s disease (IC₅₀: 350 nM for M1 subtype) .

Enzyme Inhibition

Piperidine derivatives are known inhibitors of:

-

Acetylcholinesterase (AChE): Critical for neurodegenerative disease therapy (IC₅₀: 1.2 μM in analogs) .

-

Monoamine Oxidase B (MAO-B): Target for Parkinson’s disease (30% inhibition at 10 μM) .

Comparative Analysis with Structural Analogs

Analog 1: 3-(4-Fluoro-3-methoxyphenyl)pyridine Hydrochloride

| Property | Target Compound | Pyridine Analog |

|---|---|---|

| Aromatic Ring | Piperidine | Pyridine |

| LogP | 2.1 | 1.8 |

| AChE Inhibition | Moderate | Low |

The piperidine core enhances blood-brain barrier permeability compared to pyridine analogs .

Analog 2: 2-(3-Fluoro-4-methoxybenzyl)piperidine Hydrochloride

| Property | Target Compound | Benzyl Analog |

|---|---|---|

| Substituent Position | 3-Position | Benzyl |

| σ Receptor Affinity | High | Moderate |

Positional isomerism significantly affects receptor selectivity .

Applications in Pharmaceutical Research

Neurological Disorders

-

Alzheimer’s Disease: Dual AChE/MAO-B inhibition could address cognitive and motor symptoms.

-

Depression: σ receptor modulation may offer rapid antidepressant effects.

Oncology

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume